Iodonium, bis(4-fluorophenyl)-, iodide

Description

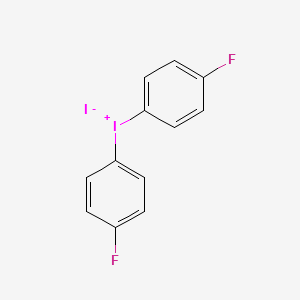

Iodonium, bis(4-fluorophenyl)-, iodide (CAS: Not explicitly provided) is a diaryliodonium salt characterized by two 4-fluorophenyl groups attached to a central iodine atom, with an iodide counterion. Diaryliodonium salts are hypervalent iodine(III) compounds widely employed in organic synthesis, photopolymerization, and material functionalization due to their strong electrophilic character and versatility as arylating agents . The fluorinated aryl groups enhance the compound’s stability and reactivity by introducing electron-withdrawing effects, which polarize the iodine center, facilitating nucleophilic substitution or radical-mediated reactions .

Applications of bis(4-fluorophenyl)iodonium derivatives include covalent functionalization of 2D materials like black phosphorus (BP) , photoinitiation in polymerization reactions , and catalysis in cross-coupling reactions .

Properties

CAS No. |

1510-89-0 |

|---|---|

Molecular Formula |

C12H8F2I2 |

Molecular Weight |

444.00 g/mol |

IUPAC Name |

bis(4-fluorophenyl)iodanium;iodide |

InChI |

InChI=1S/C12H8F2I.HI/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |

InChI Key |

WEYJANUJSIAITC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis(4-fluorophenyl)-, iodide typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent. One common method is the reaction of iodobenzene diacetate with fluorobenzene under acidic conditions. The reaction proceeds as follows:

C6H5I(OAc)2+2C6H5F→(C6H4F)2I++2AcOH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis(4-fluorophenyl)-, iodide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in electrophilic aromatic substitution reactions.

Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.

Substitution: Typical conditions involve the use of Lewis acids such as aluminum chloride.

Coupling Reactions: Palladium or copper catalysts are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Iodonium, bis(4-fluorophenyl)-, iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is used in the development of diagnostic agents and therapeutic compounds.

Industry: It finds applications in the production of polymers, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which iodonium, bis(4-fluorophenyl)-, iodide exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical transformations, such as the transfer of aryl groups or the generation of radicals. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Diaryliodonium Salts

- Electronic Effects : Fluorine substituents in bis(4-fluorophenyl)iodonium iodide increase the iodine center’s electrophilicity compared to methyl- or tert-butyl-substituted analogs, enabling faster reaction kinetics in aryl transfer reactions .

- Counterion Influence : The iodide counterion offers lower thermal stability but higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to hexafluorophosphate (PF₆⁻) or triflate (CF₃SO₃⁻) salts .

Physical Properties

Table 3: Physical Properties

- Spectroscopic Data : Fluorinated derivatives show slight blue shifts in UV-Vis spectra compared to methyl-substituted analogs due to electronic effects .

Research Findings and Trends

- Material Science : Bis(4-fluorophenyl)iodonium salts enable covalent functionalization of BP with minimal structural damage, outperforming diazonium salts in reaction yield and stability .

- Synthetic Chemistry : Fluorinated diaryliodonium salts are pivotal in transition-metal-free C–H arylation reactions, offering greener alternatives to palladium catalysts .

- Limitations : The iodide counterion’s hygroscopic nature limits the compound’s utility in moisture-sensitive reactions compared to PF₆⁻ or triflate salts .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing iodonium, bis(4-fluorophenyl)-, iodide, and what characterization techniques are essential for confirming its purity and structural integrity?

- Methodological Answer : The synthesis typically involves oxidative iodination of bis(4-fluorophenyl)methanol or analogous precursors using iodine(III) reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) in anhydrous solvents (e.g., dichloromethane) under inert conditions. Purification is achieved via recrystallization from ethanol/water mixtures. Key characterization includes:

- ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine environments.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography to resolve structural ambiguities, particularly iodine coordination geometry .

Q. How does the electronic environment of the 4-fluorophenyl groups influence the reactivity of this iodonium salt in oxidative coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine substituents enhance the electrophilicity of the iodonium center, facilitating nucleophilic attack in coupling reactions. Comparative studies with non-fluorinated analogs show:

- Higher reaction rates in Ullmann-type couplings due to increased polarization of the I–C bond.

- Improved regioselectivity in heteroarylations, validated by kinetic isotopic effect (KIE) studies and Hammett plots .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data regarding the catalytic efficiency of bis(4-fluorophenyl)iodonium iodide in enantioselective transformations?

- Methodological Answer : Contradictions in catalytic efficiency often arise from solvent polarity or counterion effects. Systematic approaches include:

- Control experiments with alternative iodine(III) catalysts (e.g., Koser’s reagent) to isolate steric vs. electronic contributions.

- In situ ¹⁹F NMR monitoring to track iodine oxidation states during catalysis.

- DFT calculations to model transition states and identify enantiocontrol factors (e.g., π-stacking interactions with chiral ligands) .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of fluoride ion transfer mediated by this compound?

- Methodological Answer : Hybrid QM/MM simulations paired with kinetic isotope effect (KIE) measurements can dissect the fluoride transfer pathway. Key steps:

- Geometric optimization of hypervalent iodine intermediates (e.g., λ³-iodane vs. λ⁵-iodane transition states).

- Natural bond orbital (NBO) analysis to quantify charge distribution at the iodine center.

- Validation via trapping experiments using fluorophilic Lewis acids (e.g., B(C₆F₅)₃) to intercept proposed intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for fluorination reactions using bis(4-fluorophenyl)iodonium iodide under varying thermal conditions?

- Methodological Answer : Divergent yields often stem from competing decomposition pathways. Mitigation strategies:

- Thermogravimetric analysis (TGA) to assess thermal stability thresholds (e.g., decomposition >120°C).

- In situ IR spectroscopy to detect byproducts like iodine monofluoride (IF) or diaryliodonium polyfluorides.

- Reaction optimization using microwave-assisted synthesis (e.g., 80–100°C, 10–15 min) to minimize thermal degradation .

Comparative Reaction Conditions Table

Key Recommendations for Experimental Design

- Stability Testing : Conduct accelerated aging studies under argon to establish shelf-life limits.

- Counterion Screening : Evaluate triflate vs. tetrafluoroborate salts to modulate solubility/reactivity trade-offs .

- Catalytic Recycling : Explore polymer-supported variants to improve atom economy and reduce iodine waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.